REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([NH2:11])=[N:6][CH:5]=1.[C:13]1(=O)[CH2:18]CC[CH2:15][CH2:14]1>>[NH2:10][C:8]1[C:7]2[N:6]([C:13]([CH3:18])=[C:14]([CH3:15])[N:11]=2)[CH:5]=[C:4]([C:3]([O:2][CH3:1])=[O:12])[CH:9]=1
|
Name
|
|
Quantity
|
5.1 g
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Type
|
reactant
|
Smiles
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COC(C1=CN=C(C(=C1)N)N)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
stirred 2.5 h at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 10 min
|
Duration
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10 min
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the pale solid was filtered off
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Type
|
WASH
|
Details
|
was washed with TBME (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
Drying under reduced pressure at 45° C
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=2N(C=C(C1)C(=O)OC)C(=C(N2)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |